3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide
説明
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide, also known as BPN14770, is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.
作用機序
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, this compound can increase cAMP levels, which in turn can improve synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. In addition, this compound has been shown to have a favorable safety profile in animal studies.
実験室実験の利点と制限
One advantage of 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide is that it has a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic compound. However, one limitation of this compound is that it has only been studied in animal models, and further studies are needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to study its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on synaptic plasticity and cognitive function.
Conclusion
In conclusion, this compound is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its mechanism of action involves inhibition of PDE4D, which can increase cAMP levels and improve synaptic plasticity and cognitive function. Further research is needed to determine its efficacy and safety in humans and to explore its potential therapeutic effects in other neurological disorders.
科学的研究の応用
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects in neurological disorders. Preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been shown to have anti-inflammatory effects and can reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-(butanoylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-6-19(24)22-18-13-17(8-7-15(18)3)20(25)23(5-2)14-16-9-11-21-12-10-16/h7-13H,4-6,14H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOHMXETNZZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)N(CC)CC2=CC=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。